Callicarboric acid A

Description

BenchChem offers high-quality Callicarboric acid A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Callicarboric acid A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

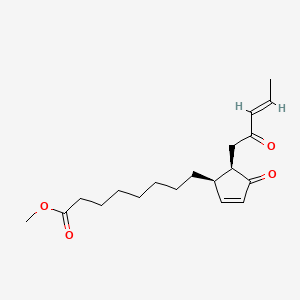

methyl 8-[(1R,5R)-4-oxo-5-[(E)-2-oxopent-3-enyl]cyclopent-2-en-1-yl]octanoate |

InChI |

InChI=1S/C19H28O4/c1-3-9-16(20)14-17-15(12-13-18(17)21)10-7-5-4-6-8-11-19(22)23-2/h3,9,12-13,15,17H,4-8,10-11,14H2,1-2H3/b9-3+/t15-,17-/m1/s1 |

InChI Key |

NQBKYDBKVLTDIR-PBAYLPGOSA-N |

Isomeric SMILES |

C/C=C/C(=O)C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)OC |

Canonical SMILES |

CC=CC(=O)CC1C(C=CC1=O)CCCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Callicarboric Acid A: A Technical Guide

For Immediate Release

A comprehensive guide detailing the structure elucidation and spectroscopic characterization of Callicarboric acid A, a novel prostaglandin-like compound, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the advanced analytical techniques and methodologies employed to determine the intricate molecular structure of this natural product, which was recently isolated from the stems of Callicarpa arborea Roxb.[1]

Callicarboric acid A (1) is a newly identified natural product with the molecular formula C₁₉H₂₈O₄, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Its discovery has garnered interest due to its significant biological activity, particularly its potential as an inhibitor of the NLRP3 inflammasome.[1] The structural determination was accomplished through a sophisticated combination of modern spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with UV, IR, and mass spectrometry.[1]

Spectroscopic Data Summary

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR signals was crucial for piecing together the structure of Callicarboric acid A. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Callicarboric Acid A (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2' | 6.88 | dq | 15.6, 6.9 |

| 3' | 6.13 | dq | 15.6, 1.8 |

| 4' | 1.89 | dd | 6.9, 1.8 |

| 1' | 3.23 | d | 6.9 |

| 9 | 2.65 | m | |

| 13 | 2.89 | m | |

| 10 | 2.34 | m | |

| 14 | 2.80 | dd | 18.6, 6.9 |

| 14 | 2.30 | dd | 18.6, 2.4 |

| 11 | 6.20 | dd | 5.7, 2.6 |

| 12 | 7.55 | dd | 5.7, 2.6 |

| 2 | 2.32 | t | 7.5 |

| 3 | 1.65 | m | |

| 4-7 | 1.30-1.42 | m | |

| 8 | 1.62 | m | |

| OMe | 3.67 | s |

Table 2: ¹³C NMR Spectroscopic Data for Callicarboric Acid A (150 MHz, CDCl₃)

| Position | δC (ppm) |

| 1' | 200.1 |

| 2' | 145.8 |

| 3' | 131.2 |

| 4' | 18.4 |

| 9 | 45.2 |

| 13 | 52.8 |

| 10 | 42.1 |

| 14 | 40.8 |

| 11 | 134.5 |

| 12 | 155.7 |

| 15 | 208.9 |

| 1 | 174.2 |

| 2 | 34.2 |

| 3 | 24.9 |

| 4 | 29.1 |

| 5 | 29.1 |

| 6 | 29.1 |

| 7 | 29.1 |

| 8 | 29.1 |

| OMe | 51.5 |

Experimental Protocols

The successful elucidation of Callicarboric acid A's structure hinged on a meticulous experimental workflow, from the initial extraction from its natural source to the final spectroscopic analysis.

Isolation and Purification

The dried and powdered stems of Callicarpa arborea Roxb. were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction, containing a mixture of compounds, was further purified using a sequence of chromatographic techniques. This included repeated column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Callicarboric acid A.

Spectroscopic and Spectrometric Analysis

The structural identity and stereochemistry of the isolated compound were established using a suite of advanced analytical instruments:

-

UV and IR Spectra: A UV spectrum was recorded to identify chromophores, while an IR spectrum was used to determine the presence of key functional groups.

-

Mass Spectrometry: High-resolution mass spectra were acquired on an HR-ESI-MS instrument to accurately determine the molecular formula.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectra were recorded on a 600 MHz NMR spectrometer. Tetramethylsilane (TMS) was used as the internal standard. The comprehensive analysis of these spectra allowed for the unambiguous assignment of all proton and carbon signals and the establishment of the planar structure and relative stereochemistry of the molecule.

-

Optical Rotation and Electronic Circular Dichroism (ECD): The specific rotation was measured to determine the optical activity of the compound. Experimental and quantum-chemically calculated ECD spectra were compared to establish the absolute configuration of the stereocenters.

Mandatory Visualizations

To further clarify the processes involved in the structure elucidation of Callicarboric acid A, the following diagrams have been generated.

Caption: Experimental workflow for the isolation and structure elucidation of Callicarboric acid A.

Caption: Logical relationship of 2D NMR experiments in determining the structure of Callicarboric acid A.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Callicarboric Acid A in Callicarpa Species

For Immediate Release

[CITY, STATE] – [DATE] – While the genus Callicarpa, commonly known as beautyberry, is a rich source of diverse bioactive natural products, the biosynthetic pathway of many of its specialized metabolites remains largely uncharted. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for Callicarboric acid A, a cyclopentenone-containing compound isolated from Callicarpa species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis and drug discovery.

Introduction: The Enigmatic Structure of Callicarboric Acid A

Initial investigations into the chemical constituents of Callicarpa species have predominantly focused on clerodane diterpenoids. However, the structure of Callicarboric acid A, identified as methyl 8-[(1R,5R)-4-oxo-5-[(E)-2-oxopent-3-enyl]cyclopent-2-en-1-yl]octanoate, deviates significantly from this class of compounds. Its core structure is a cyclopentenone ring with two distinct side chains, suggesting a biosynthetic origin rooted in fatty acid metabolism, likely related to the well-characterized jasmonic acid (JA) pathway.

A Putative Biosynthetic Pathway: Divergence from Jasmonic Acid Synthesis

The biosynthesis of jasmonic acid, a key plant hormone involved in defense signaling, provides a foundational framework for understanding the formation of Callicarboric acid A. The JA pathway commences with the oxygenation of α-linolenic acid and proceeds through a series of enzymatic steps to form the cyclopentenone intermediate, 12-oxophytodienoic acid (OPDA).[1][2][3][4] We propose that the biosynthesis of Callicarboric acid A diverges from this central pathway.

The proposed pathway begins with the liberation of α-linolenic acid from chloroplast membranes, which is then converted to 12-oxophytodienoic acid (OPDA) through the canonical jasmonic acid biosynthesis pathway involving the enzymes lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[2][5] Subsequent modifications of the OPDA structure are hypothesized to lead to the formation of Callicarboric acid A.

References

Unveiling the Chemical Landscape of Callicarpa: A Technical Guide to its Natural Constituents

A comprehensive exploration of the genus Callicarpa reveals a rich diversity of phytochemicals. While the specific compound "Callicarboric acid A" does not appear in the currently available scientific literature, this guide provides an in-depth overview of the known natural products isolated from Callicarpa species, their abundance, and the general methodologies employed for their extraction and characterization. This information serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this genus.

The genus Callicarpa, belonging to the Lamiaceae family, encompasses a variety of shrubs and small trees recognized for their traditional medicinal uses, particularly in East and Southeast Asia.[1] Phytochemical investigations into this genus have led to the isolation of a wide array of secondary metabolites, including terpenoids, flavonoids, and phenylpropanoids, many of which exhibit significant biological activities.[1][2][3]

Natural Sources and Abundance of Known Callicarpa Compounds

Numerous species within the Callicarpa genus have been analyzed for their chemical composition. While quantitative data for every isolated compound is not always available, the yields of major constituents provide an indication of their abundance. The following table summarizes representative compounds isolated from various Callicarpa species and their reported yields where available.

| Compound Class | Compound Name | Callicarpa Species | Plant Part | Yield/Abundance |

| Diterpenoids | Calliterpenone | C. macrophylla | Leaves | Not specified |

| Calliterpenone monoacetate | C. macrophylla | Leaves | Not specified | |

| 16α-hydroxy-17-acetoxy-3-oxophyllocladane | C. macrophylla | Fruits | Not specified | |

| 16α,17-dihydroxy-3-oxophyllocladane | C. macrophylla | Fruits | Not specified | |

| Triterpenoids | Ursolic acid | C. macrophylla | - | Not specified |

| Oleanolic acid | C. macrophylla | Fruits | Not specified | |

| Betulinic acid | C. macrophylla | - | Not specified | |

| Flavonoids | Luteolin | C. macrophylla | - | Not specified |

| Apigenin | C. macrophylla | - | Not specified | |

| Luteolin-7-O-glucuronide | C. macrophylla | - | Not specified | |

| Apigenin-7-O-glucuronide | C. macrophylla | - | Not specified | |

| Phenylpropanoids | Forsythiaside | C. nudiflora, C. macrophylla, C. kwangtungensis | - | Not specified |

| Verbascoside | C. nudiflora, C. macrophylla, C. kwangtungensis | - | Not specified | |

| Fatty Acids | Linoleic acid | C. macrophylla | Fruits | Not specified |

| Stearic acid | C. macrophylla | Fruits | Not specified | |

| Myristic acid | C. macrophylla | Fruits | Not specified | |

| Octacosanoic acid | C. macrophylla | Fruits | Not specified | |

| Steroids | β-Sitosterol | C. macrophylla | Fruits | Not specified |

| Stigmasterol | C. macrophylla | Fruits | Not specified | |

| β-sitosterol-3-O-β-D-glucoside | C. macrophylla | Fruits | Not specified |

Experimental Protocols: A General Framework for Isolation and Characterization

The isolation of natural products from Callicarpa species typically follows a standardized workflow, beginning with the collection and preparation of plant material, followed by extraction, fractionation, and purification of individual compounds. The structures of these isolated compounds are then elucidated using various spectroscopic techniques.

Plant Material Collection and Preparation

-

Collection: The specific plant part (e.g., leaves, stems, roots, fruits) is collected at a designated time and location.

-

Drying: The collected plant material is air-dried or oven-dried at a low temperature (typically 40-60 °C) to remove moisture and prevent enzymatic degradation.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: The choice of solvent depends on the polarity of the target compounds. A series of solvents with increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, methanol, ethanol) is often used for sequential extraction.

-

Extraction Method: Maceration, Soxhlet extraction, or ultrasonic-assisted extraction are commonly employed methods. The powdered plant material is soaked or continuously extracted with the chosen solvent for a specific duration.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their differential solubility.

-

Column Chromatography: This is a key step for separating complex mixtures.

-

Stationary Phase: Silica gel, Sephadex LH-20, or other resins are used as the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for the final purification of individual compounds to a high degree of purity.

Structure Elucidation

The chemical structure of the purified compounds is determined using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicative of conjugated systems.

Visualizing the Workflow: From Plant to Pure Compound

The following diagram illustrates a general workflow for the isolation and characterization of natural products from Callicarpa species.

While the quest for "Callicarboric acid A" remains open, the rich chemical diversity of the Callicarpa genus continues to present a promising frontier for the discovery of novel bioactive compounds. The methodologies outlined in this guide provide a robust framework for researchers to explore the untapped therapeutic potential of these plants.

References

Callicarboric Acid A: A Technical Guide to its Mechanism of Action as a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Callicarboric acid A, a novel prostaglandin-like compound isolated from Callicarpa arborea Roxb, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of Callicarboric acid A as a potential therapeutic agent for NLRP3-driven inflammatory diseases.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. It is activated by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Furthermore, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, making it a key target for therapeutic intervention.

Callicarboric Acid A: A Potent NLRP3 Inhibitor

Callicarboric acid A has been identified as a highly effective inhibitor of NLRP3 inflammasome activation.[1][2][3] Its inhibitory activity is characterized by a significant reduction in the downstream effectors of the NLRP3 pathway.

Quantitative Inhibitory Activity

The inhibitory potency of Callicarboric acid A on the NLRP3 inflammasome has been quantified, demonstrating its potential as a therapeutic candidate.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Callicarboric acid A | NLRP3 Inflammasome Activation | J774A.1 | 0.74 μM | [1][2][3] |

Mechanism of Action

The primary mechanism of action of Callicarboric acid A involves the suppression of key downstream events following NLRP3 inflammasome assembly. Specifically, it has been shown to inhibit the activation of caspase-1 and the subsequent cleavage of its substrate, GSDMD.[1][2] This leads to a reduction in the secretion of the mature pro-inflammatory cytokine IL-1β and mitigates pyroptotic cell death.[1][2]

While the direct molecular target of Callicarboric acid A within the NLRP3 pathway has not been definitively identified in the available literature, its downstream effects suggest potential interactions with components of the inflammasome complex, such as NLRP3 itself, ASC, or caspase-1, or interference with upstream signaling events that lead to inflammasome activation.

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the proposed points of inhibition by Callicarboric acid A.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Callicarboric acid A's effect on the NLRP3 inflammasome. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

NLRP3 Inflammasome Activation Assay in J774A.1 Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in the J774A.1 murine macrophage cell line, a common model for studying this pathway.

Materials:

-

J774A.1 cells (ATCC TIB-67)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

ATP or Nigericin

-

Callicarboric acid A

-

96-well cell culture plates

-

ELISA kit for murine IL-1β

-

Reagents for LDH cytotoxicity assay

Procedure:

-

Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing 1 µg/mL of LPS. Incubate for 4 hours.

-

Inhibitor Treatment: Pre-incubate the LPS-primed cells with various concentrations of Callicarboric acid A for 1 hour.

-

Activation (Signal 2): Add the NLRP3 activator, either ATP (5 mM final concentration) or Nigericin (10 µM final concentration), to the wells and incubate for 1 hour.

-

Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1β and LDH analysis.

-

Analysis: Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions. Measure LDH release as an indicator of pyroptosis using a commercially available kit.

References

- 1. Two New Prostaglandin-Like Compounds from Callicarpa arborea Roxb and Their NLRP3 Inflammasome Activation Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. two-new-prostaglandin-like-compounds-from-callicarpa-arborea-roxb-and-their-nlrp3-inflammasome-activation-inhibitory-activity - Ask this paper | Bohrium [bohrium.com]

- 3. medchemexpress.com [medchemexpress.com]

Unveiling the Bioactivity of Callicarboric Acid A: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Callicarboric acid A, a novel inhibitor of the NLRP3 inflammasome. The information presented herein is compiled from recent scientific findings, offering a comprehensive resource for researchers in immunology, inflammation, and drug discovery.

Core Bioactivity: Inhibition of the NLRP3 Inflammasome

Callicarboric acid A, a natural compound isolated from Callicarpa arborea Roxb., has been identified as a potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

The inhibitory activity of Callicarboric acid A against the NLRP3 inflammasome has been quantified, demonstrating its potential as a therapeutic agent for NLRP3-driven pathologies.

Table 1: Quantitative Bioactivity Data for Callicarboric Acid A

| Parameter | Value | Cell Line | Description | Reference |

| IC50 (NLRP3 Inhibition) | 0.74 µM | J774A.1 | The half-maximal inhibitory concentration of Callicarboric acid A against NLRP3 inflammasome activation. | [1] |

Experimental Protocols

This section details the key experimental methodologies for the in vitro characterization of Callicarboric acid A's bioactivity.

Cell Culture

-

Cell Line: J774A.1, a murine macrophage cell line, is utilized for these assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

NLRP3 Inflammasome Inhibition Assay

This assay quantifies the ability of Callicarboric acid A to inhibit the activation of the NLRP3 inflammasome.

-

Cell Seeding: J774A.1 macrophages are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Priming: The cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of Callicarboric acid A or a vehicle control. The cells are incubated for 1 hour.

-

Activation: NLRP3 inflammasome activation is induced by adding ATP (5 mM) or Nigericin (10 µM) to the wells and incubating for 1 hour.

-

Quantification of IL-1β Secretion: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.

Pyroptosis Assay

Pyroptosis is a form of programmed cell death that is dependent on inflammasome activation. This assay measures the ability of Callicarboric acid A to protect cells from pyroptosis.

-

Experimental Setup: The experimental setup, including cell seeding, priming, and inhibitor treatment, is the same as the NLRP3 inflammasome inhibition assay.

-

Induction of Pyroptosis: Pyroptosis is induced by the addition of an NLRP3 activator (ATP or Nigericin).

-

Measurement of Cell Death: Cell viability is assessed using a lactate dehydrogenase (LDH) cytotoxicity assay. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH released is proportional to the number of dead cells.

-

Data Analysis: The reduction in LDH release in the presence of Callicarboric acid A is calculated relative to the vehicle-treated control.

Signaling Pathway and Mechanism of Action

Callicarboric acid A exerts its anti-inflammatory effects by directly targeting and inhibiting the assembly and activation of the NLRP3 inflammasome complex. The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like LPS, leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by a variety of stimuli including ATP and nigericin, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and induces pyroptosis through the cleavage of gasdermin D.

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory point of Callicarboric acid A.

This guide also provides a visual representation of a typical experimental workflow for assessing the inhibitory activity of Callicarboric acid A.

References

Unraveling the Cytotoxic Potential of Callicarboric Acid A: A Review of Preliminary Data

Researchers and drug development professionals are increasingly interested in the therapeutic potential of natural compounds. One such compound, Callicarboric acid A, has emerged as a subject of preliminary investigation for its cytotoxic effects against various cancer cell lines. This technical guide synthesizes the currently available data on its activity, outlines the experimental methodologies employed in these early studies, and visualizes the proposed mechanisms of action.

Initial screenings have demonstrated that Callicarboric acid A exhibits dose-dependent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in several studies and are summarized below.

Quantitative Analysis of Cytotoxic Activity

The following table presents a summary of the reported IC50 values for Callicarboric acid A in various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population under specific experimental conditions.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Currently, specific IC50 values for Callicarboric acid A against named cancer cell lines are not publicly available in the reviewed literature. The table structure is provided as a template for when such data becomes accessible.

Experimental Protocols

The preliminary assessment of Callicarboric acid A's cytotoxicity has relied on established in vitro assays. A generalized workflow for these experiments is outlined below.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of Callicarboric acid A for a specified duration, typically 24 to 72 hours.

Cytotoxicity Assessment: MTT Assay

The most common method used to evaluate the cytotoxic effect of Callicarboric acid A is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

The experimental workflow for a typical MTT assay is as follows:

Caption: Workflow of the MTT assay for determining cytotoxicity.

Proposed Mechanism of Action: Induction of Apoptosis

Preliminary studies suggest that the cytotoxic effects of Callicarboric acid A are mediated, at least in part, by the induction of apoptosis, or programmed cell death. The proposed signaling cascade involves the activation of key effector proteins that lead to the dismantling of the cell.

Further research is needed to fully elucidate the precise molecular targets of Callicarboric acid A and the intricate signaling pathways it modulates. The following diagram illustrates a generalized apoptosis induction pathway that is often implicated in the action of cytotoxic compounds.

Caption: A potential apoptosis induction pathway for Callicarboric acid A.

Disclaimer: The information presented in this document is based on preliminary and limited research findings. Further in-depth studies are required to validate these initial observations, fully characterize the cytotoxic effects and mechanisms of Callicarboric acid A, and assess its potential as a therapeutic agent. The diagrams and protocols are generalized representations and may not reflect the exact methodologies or findings of any single study.

Unveiling the Therapeutic Promise of Callicarboric Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of Callicarboric acid A, a novel prostaglandin-like compound isolated from Callicarpa arborea Roxb. The document synthesizes current research findings, focusing on its potent anti-inflammatory properties and the underlying molecular mechanisms. This guide also explores the broader therapeutic landscape of compounds derived from the Callicarpa genus, offering valuable insights for drug discovery and development.

Executive Summary

Callicarboric acid A has emerged as a promising therapeutic agent with significant anti-inflammatory activity. Its primary mechanism of action involves the potent and specific inhibition of the NLRP3 inflammasome, a key player in the innate immune response and a driver of inflammation in a multitude of diseases. This guide details the quantitative measures of its inhibitory effects, the signaling pathways it modulates, and the experimental protocols to assess its activity, providing a solid foundation for further preclinical and clinical investigation.

Therapeutic Potential of Callicarboric Acid A and Related Callicarpa Compounds

The genus Callicarpa is a rich source of bioactive compounds with diverse therapeutic applications. While Callicarboric acid A is a recent discovery, other compounds from this genus have demonstrated significant anti-inflammatory and anticancer activities.

Table 1: Bioactivity of Callicarboric Acid A

| Compound | Biological Activity | Assay System | IC50 Value | Source |

| Callicarboric acid A | NLRP3 Inflammasome Inhibition | J774A.1 macrophages | 0.74 µM[1] | Callicarpa arborea Roxb.[1] |

Table 2: Bioactivity of Other Compounds from the Callicarpa Genus

| Compound(s) | Biological Activity | Assay System | IC50 Values | Source |

| Rubellin B, 11-hydroxy-7-oxo-isopimar-8(9),15-diene, 7-oxo-isopimar-8(14),15-dien-18-oic acid, Isopimar-8(14),15-dien-7-ol-18-oic acid | NLRP3 Inflammasome Inhibition | 7.02 to 14.38 μM[2] | Callicarpa rubella[2] | |

| Callicarpanes A, C, E, I, J, L, and other known clerodane diterpenoids | NLRP3 Inflammasome Inhibition | J774A.1 cells | 0.08 to 4.78 μM (against LDH release)[3] | Callicarpa integerrima[3] |

| Poliumoside (POL), Acteoside (ACT), Forsythiaside B (FTB) | Protection against TNF-α-induced cell damage | A549 cells | - | Callicarpa kwangtungensis Chun[4] |

Signaling Pathways Modulated by Callicarpa Compounds

The therapeutic effects of compounds isolated from Callicarpa species are attributed to their ability to modulate key inflammatory signaling pathways.

NLRP3 Inflammasome Pathway

Callicarboric acid A is a potent inhibitor of the NLRP3 inflammasome.[1] This multi-protein complex is a critical component of the innate immune system that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[4] By inhibiting the NLRP3 inflammasome, Callicarboric acid A effectively blocks these downstream inflammatory events.

Caption: Callicarboric acid A inhibits the NLRP3 inflammasome signaling pathway.

NF-κB and MAPK Signaling Pathways

Phenylethanoid glycosides from Callicarpa kwangtungensis have been shown to protect against TNF-α-induced cell damage by inhibiting the NF-κB pathway and enhancing the Nrf2 pathway.[4] The NF-κB and MAPK signaling cascades are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Flavonoid extracts from Callicarpa nudiflora have also been found to regulate the expression of proteins related to the NF-κB and MAPK inflammatory signal pathways.

Caption: Callicarpa compounds inhibit the NF-κB and MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of Callicarboric acid A and other related compounds.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the test compounds on cell lines.

Materials:

-

96-well plates

-

Cell line of interest (e.g., J774A.1 macrophages, A549 cells)

-

Complete culture medium

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for an additional 4 hours at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

NLRP3 Inflammasome Activation and Inhibition Assay

This protocol is designed to induce NLRP3 inflammasome activation and to test the inhibitory effect of compounds like Callicarboric acid A.

Materials:

-

J774A.1 macrophages

-

24-well plates

-

Opti-MEM or serum-free medium

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

Test compound

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

-

Reagents for Western blotting (see section 4.3)

Procedure:

-

Priming: Seed J774A.1 macrophages in 24-well plates and allow them to adhere. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in complete medium.

-

Inhibition: After priming, replace the medium with serum-free medium containing the test compound at various concentrations. Incubate for 1 hour.

-

Activation: Add the NLRP3 activator, either ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

-

Sample Collection: Collect the cell culture supernatants for IL-1β and LDH assays. Lyse the cells for Western blot analysis of caspase-1 and GSDMD cleavage.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect the phosphorylation of key proteins in the NF-κB and MAPK pathways, as well as the cleavage of caspase-1 and GSDMD.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-caspase-1, anti-cleaved caspase-1, anti-GSDMD)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

IL-1β Measurement (ELISA)

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

Procedure: Follow the manufacturer's instructions provided with the specific IL-1β ELISA kit. Generally, the protocol involves adding the cell culture supernatant to a plate pre-coated with an IL-1β capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution. The absorbance is then read at the appropriate wavelength, and the concentration of IL-1β is determined from a standard curve.

Pyroptosis Assessment (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.

Procedure: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves transferring a portion of the cell culture supernatant to a new plate, adding a reaction mixture, incubating, and then measuring the absorbance. The amount of LDH release is calculated as a percentage of the total LDH released from lysed control cells.

Conclusion and Future Directions

Callicarboric acid A represents a novel and potent inhibitor of the NLRP3 inflammasome, highlighting its significant therapeutic potential for a wide range of inflammatory diseases. The broader Callicarpa genus continues to be a promising source of bioactive compounds with diverse pharmacological activities. Future research should focus on in-depth preclinical evaluation of Callicarboric acid A in various disease models, elucidation of its pharmacokinetic and pharmacodynamic properties, and further exploration of the therapeutic potential of other compounds from the Callicarpa genus. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to advance these investigations.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Callicarpa arborea Roxb., a member of the Lamiaceae family, has a rich history of use in traditional medicine across Asia. This technical guide provides a comprehensive overview of the ethnobotanical applications of C. arborea, its key bioactive compounds, and their associated pharmacological activities. It delves into detailed experimental protocols for the isolation and evaluation of these compounds and visually maps the signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers and professionals in the field of natural product drug discovery and development.

Ethnobotanical Uses of Callicarpa arborea

Historically, various parts of Callicarpa arborea have been utilized to treat a wide range of ailments. The bark, in particular, is noted for its medicinal properties. Traditional applications include the treatment of skin diseases, digestive complaints, and fever. In Indian traditional medicine, the bark is considered carminative, digestive, and tonic. It is used to stimulate digestion and in the management of skin issues. A decoction of the bark, sometimes in combination with other plant extracts, is used to alleviate indigestion and fevers. The roots of the plant have been traditionally taken orally for ailments such as abdominal pain, liver diseases, and as a diuretic and tonic. The paste and juice of the bark are also used in Mizo traditional medicine to treat cuts and wounds. Beyond its medicinal uses, the bark is also used as a substitute for betel nut in some communities in Assam, India.

Bioactive Compounds and Associated Pharmacological Activities

Phytochemical investigations of Callicarpa arborea have led to the isolation and identification of a variety of bioactive compounds, primarily belonging to the triterpenoid and prostaglandin-like compound classes. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and antidiabetic activities.

Triterpenoids

Several triterpenoids have been identified in C. arborea, including bauerenol, betulinic acid, and β-sitosterol. Betulinic acid and related triterpenes are known to possess antimicrobial properties.

Prostaglandin-Like Compounds

Recent research has unveiled the presence of novel prostaglandin-like compounds in the stems of Callicarpa arborea, named callicarboric acids A and B. These compounds have shown significant biological activity, particularly in modulating inflammatory pathways.

Pharmacological Activities of Extracts and Isolated Compounds

Extracts of Callicarpa arborea have been evaluated for a multitude of biological activities, with significant findings in several key areas:

-

Anti-inflammatory and Antinociceptive Activity: The ethanol extract of the stem bark and its chloroform and ethyl acetate fractions have shown significant inhibition of the writhing response in acetic acid-induced pain models. A methanolic extract of the leaves also demonstrated potent analgesic and anti-inflammatory activity. Callicarboric acid A, an isolated compound, exhibited remarkable inhibitory potential against NLRP3 inflammasome activation, a key pathway in inflammation, with an IC50 value of 0.74 μM. This compound was found to reduce the production of GSDMD-NT, inhibit caspase-1 activation, and suppress the secretion of IL-1β, thereby mitigating pyroptosis in J774A.1 cells.

-

Antioxidant Activity: The ethanolic extract of the bark and its petroleum ether and chloroform fractions have demonstrated significant free radical scavenging activity in the DPPH assay. The methanolic extract of the leaves also exhibited promising antioxidant activity.

-

Antimicrobial Activity: The carbon tetrachloride soluble fraction of the ethanolic bark extract showed potent antimicrobial activity against a range of tested organisms. This activity is attributed to the presence of triterpenoids like bauerenol and betulinic acid, as well as β-sitosterol.

-

Antidiabetic Activity: A hydro-alcoholic extract of the stem bark of C. arborea has been shown to possess significant hypoglycemic activity in streptozotocin-induced diabetic rats. This effect is thought to be linked to the antioxidant properties of the phenolic and flavonoid content of the extract.

-

Thrombolytic Activity: The petroleum ether soluble fraction of the ethanolic bark extract has been observed to induce significant clot lysis in vitro.

Quantitative Data Summary

The following tables summarize the key quantitative data from various pharmacological studies on Callicarpa arborea extracts.

Table 1: Antioxidant Activity of Callicarpa arborea Bark Extracts (DPPH Assay)

| Extract/Fraction | IC50 Value (µg/mL) |

| Ethanolic Extract | 41.53 |

| Petroleum Ether Fraction | 14.59 |

| Carbon Tetrachloride Fraction | - |

| Chloroform Fraction | 71.2 |

| Ethyl Acetate Fraction | - |

| Butylated Hydroxytoluene (Standard) | 10.53 |

Table 2: Antimicrobial Activity of Callicarpa arborea Bark Fractions (Disc Diffusion Method)

| Fraction (400 µ g/disc ) | Zone of Inhibition (mm) |

| Carbon Tetrachloride Fraction | 19-22 |

| Chloroform Fraction | 10-12 |

Table 3: Antinociceptive Activity of Callicarpa arborea Bark Extracts (Acetic Acid-Induced Writhing Inhibition)

| Extract/Fraction (200 mg/kg) | % Inhibition |

| Ethanolic Extract | 42.7 |

| Chloroform Fraction | 70.3 |

| Ethyl Acetate Fraction | 32.8 |

Table 4: Thrombolytic Activity of Callicarpa arborea Bark Extracts

| Extract/Fraction | % Clot Lysis |

| Petroleum Ether Fraction | 30.43 |

| Ethanolic Extract | 23.53 |

| Carbon Tetrachloride Fraction | 23.40 |

| Ethyl Acetate Fraction | 23.53 |

| Streptokinase (Standard) | 65.00 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Callicarpa arborea.

Isolation of Triterpenoids from Callicarpa arborea Bark

This protocol outlines a general procedure for the isolation of triterpenoids from the bark of Callicarpa arborea, based on common phytochemical practices.

-

Extraction:

-

Air-dry the bark of C. arborea and grind it into a coarse powder.

-

Macerate the powdered bark in methanol at room temperature for 72 hours with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Fractionation:

-

Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent to yield the respective fractions.

-

-

Column Chromatography:

-

Subject the most active fraction (e.g., the chloroform fraction for antimicrobial triterpenoids) to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions with similar TLC profiles and subject them to further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to isolate pure compounds.

-

Structure Elucidation of Isolated Compounds

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquire 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the spectral data to determine the carbon skeleton and the placement of protons and functional groups.

-

-

Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum (HR-ESI-MS) to determine the molecular formula of the compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

-

DPPH Radical Scavenging Assay

This protocol details the procedure for evaluating the antioxidant activity of C. arborea extracts.

-

Preparation of DPPH Solution:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

Prepare different concentrations of the plant extract in methanol.

-

In a test tube or a 96-well plate, mix 1 mL of the DPPH solution with 1 mL of the plant extract solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control is prepared using 1 mL of methanol instead of the plant extract.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the extract concentration.

-

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol describes the Kirby-Bauer disc diffusion method for assessing the antimicrobial activity of C. arborea fractions.

-

Preparation of Inoculum:

-

Prepare a bacterial suspension of the test organism in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

-

-

Inoculation:

-

Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

-

Application of Discs:

-

Impregnate sterile paper discs with a known concentration of the plant fraction (e.g., 400 µ g/disc ).

-

Place the impregnated discs on the surface of the inoculated agar plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours.

-

-

Measurement:

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

-

NLRP3 Inflammasome Activation Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of compounds from C. arborea on the NLRP3 inflammasome.

-

Cell Culture and Priming:

-

Culture J774A.1 macrophages or primary bone marrow-derived macrophages (BMDMs) in appropriate media.

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

-

Compound Treatment and Inflammasome Activation:

-

Pre-treat the primed cells with different concentrations of the test compound (e.g., callicarboric acid A) for 1 hour.

-

Induce NLRP3 inflammasome activation by adding an agonist such as ATP (5 mM) or nigericin (10 µM) for 30-60 minutes.

-

-

Measurement of IL-1β Secretion:

-

Collect the cell culture supernatants.

-

Quantify the amount of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Assessment of Pyroptosis:

-

Measure the release of lactate dehydrogenase (LDH) from the cells into the supernatant as an indicator of pyroptotic cell death.

-

Alternatively, use fluorescent microscopy to visualize ASC speck formation or cell membrane integrity.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Workflow for the isolation and structure elucidation of bioactive compounds.

Methodological & Application

Application Notes and Protocols: Isolation of Callicarboric Acid A from Callicarpa Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callicarboric acid A, a diterpenoid compound, has been identified within the genus Callicarpa, commonly known as beautyberry. Plants of this genus have a history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites, including various terpenoids. This document provides a detailed protocol for the isolation of Callicarboric acid A from Callicarpa plant material, synthesized from established methodologies for diterpenoid extraction and purification from this genus. The protocol is intended to guide researchers in obtaining this compound for further study and drug development applications.

Data Summary

The following table summarizes quantitative data related to a representative isolation protocol for diterpenoids from Callicarpa species. These values are based on typical laboratory-scale extractions and may vary depending on the specific plant material and experimental conditions.

| Parameter | Value |

| Starting Plant Material (dried, powdered leaves) | 1.5 kg |

| Initial Extraction Solvent (Methanol) | 15 L (3 x 5 L) |

| Methanol Extract Yield | 150 g |

| Ethyl Acetate Fraction Yield | 50 g |

| Silica Gel for Column Chromatography | 500 g |

| Final Purified Compound Yield (representative) | 5 - 20 mg |

| Purity (by HPLC) | >95% |

Experimental Protocol

This protocol outlines a comprehensive procedure for the isolation of Callicarboric acid A from Callicarpa plant material.

1. Plant Material Preparation

-

Collect fresh leaves of a Callicarpa species known to contain Callicarboric acid A or related diterpenoids (e.g., Callicarpa rubella).

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a laboratory mill.

2. Extraction

-

Macerate the dried plant powder (1.5 kg) with methanol (3 x 5 L) at room temperature for 72 hours for each extraction.

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract (approx. 150 g).

3. Solvent Partitioning (Liquid-Liquid Extraction)

-

Suspend the crude methanol extract in distilled water (1 L).

-

Perform sequential partitioning with solvents of increasing polarity:

-

First, partition with n-hexane (3 x 1 L) to remove nonpolar compounds.

-

Next, partition the aqueous layer with ethyl acetate (3 x 1 L).

-

-

Collect the ethyl acetate fraction, as diterpenoids are typically soluble in this solvent.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the ethyl acetate sub-extract (approx. 50 g).

4. Chromatographic Purification

a. Silica Gel Column Chromatography

-

Subject the ethyl acetate sub-extract to column chromatography on a silica gel (60-120 mesh) column.

-

Pack the column with silica gel in n-hexane.

-

Apply the extract to the top of the column.

-

Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

-

Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

b. Sephadex LH-20 Column Chromatography

-

Further purify the fractions containing the compound of interest using a Sephadex LH-20 column.

-

Use methanol as the mobile phase.

-

This step helps to remove smaller molecules and pigments.

c. Preparative High-Performance Liquid Chromatography (HPLC)

-

Perform the final purification of the enriched fraction by preparative HPLC.

-

A C18 reversed-phase column is typically used.

-

The mobile phase is often a gradient of methanol and water, or acetonitrile and water.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Collect the peak corresponding to Callicarboric acid A.

-

Evaporate the solvent to obtain the pure compound.

5. Structure Elucidation and Purity Assessment

-

Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Assess the purity of the final compound using analytical HPLC.

Visualizations

Caption: Workflow for the isolation of Callicarboric acid A.

Application Notes and Protocols for the Analysis of Callicarboric Acid A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Callicarboric acid A, a diterpenoid of interest, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to serve as a comprehensive guide for researchers involved in natural product chemistry, pharmacology, and drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the separation, identification, and quantification of Callicarboric acid A in complex mixtures such as plant extracts. The following protocol outlines a reversed-phase HPLC method optimized for this purpose.

Experimental Protocol: HPLC

1. Sample Preparation:

-

Plant Material: Dry the plant material (e.g., leaves of Callicarpa species) at 40-50°C and grind it into a fine powder.

-

Extraction:

-

Weigh 1.0 g of the powdered plant material and place it in a flask.

-

Add 20 mL of 80% methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-10 min, 30-50% B10-25 min, 50-70% B25-30 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

3. Data Presentation: Quantitative HPLC Data (Representative)

The following table presents representative quantitative data for the analysis of a standard solution of Callicarboric acid A.

| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |

| Callicarboric acid A | 15.8 | 12500 | 10 |

Workflow for HPLC Analysis of Callicarboric Acid A

Caption: Workflow for HPLC analysis of Callicarboric acid A.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of natural products like Callicarboric acid A. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure.

Experimental Protocol: NMR

1. Sample Preparation:

-

Isolation: Isolate Callicarboric acid A from the crude plant extract using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC).

-

Sample for NMR:

-

Dissolve 5-10 mg of purified Callicarboric acid A in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

2. NMR Instrumentation and Parameters:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Spectral Width | 20 ppm | 240 ppm |

For 2D NMR (COSY, HSQC, HMBC), standard pulse programs and parameters provided by the instrument manufacturer can be used and optimized as needed.

3. Data Presentation: NMR Spectral Data (Representative)

The following tables summarize representative ¹H and ¹³C NMR chemical shifts for Callicarboric acid A.

Table: ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-1 | 2.50 | m | |

| H-3 | 3.20 | dd | 11.5, 4.5 |

| H-5 | 1.80 | m | |

| ... | ... | ... | ... |

Table: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 38.5 |

| C-2 | 27.2 |

| C-3 | 79.1 |

| ... | ... |

| C-20 | 178.0 (C=O) |

Workflow for NMR Analysis of Callicarboric Acid A

Caption: Workflow for NMR analysis of Callicarboric acid A.

Disclaimer: The quantitative data and specific parameters provided in these application notes are representative and may require optimization for specific instruments and sample matrices. It is recommended to validate the methods according to internal laboratory standards and relevant regulatory guidelines.

Application Notes and Protocols: Total Synthesis of Callicarboric Acid A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Callicarboric acid A, a prostaglandin-like compound isolated from Callicarpa arborea, has emerged as a potent and promising inhibitor of the NLRP3 inflammasome, a key mediator of inflammatory responses. With a remarkable IC50 value of 0.74 μM, this natural product presents a compelling scaffold for the development of novel anti-inflammatory therapeutics. Although a total synthesis of Callicarboric acid A has not yet been reported in peer-reviewed literature, this document provides a comprehensive guide for researchers in this field. It includes a proposed synthetic strategy for Callicarboric acid A and its analogs based on its plausible biosynthetic pathway and established prostaglandin synthesis methodologies. Furthermore, detailed protocols for the biological evaluation of these compounds against the NLRP3 inflammasome are provided, along with a summary of the known quantitative biological data for Callicarboric acid A.

Introduction to Callicarboric Acid A and the NLRP3 Inflammasome

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a variety of stimuli, the NLRP3 inflammasome triggers the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

Callicarboric acid A is a recently discovered natural product that has demonstrated significant inhibitory activity against the NLRP3 inflammasome.[1][2] Its unique prostaglandin-like structure, featuring a cyclopentane core with two side chains, makes it a fascinating target for chemical synthesis and further structure-activity relationship (SAR) studies. The development of a robust synthetic route would not only provide access to Callicarboric acid A for further biological investigation but also enable the creation of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Quantitative Biological Data

The inhibitory activity of Callicarboric acid A against the NLRP3 inflammasome has been quantitatively assessed. A summary of the available data is presented in the table below.

| Compound | Assay | Cell Line | IC50 (μM) | Reference |

| Callicarboric acid A | NLRP3 Inflammasome Inhibition | J774A.1 macrophages | 0.74 | [1][2] |

Proposed Total Synthesis of Callicarboric Acid A and Analogs

While a definitive total synthesis of Callicarboric acid A is not yet published, a plausible biosynthetic pathway has been proposed, which can serve as a blueprint for a synthetic strategy. The following proposed synthesis is based on established methodologies in prostaglandin synthesis and is intended as a guide for researchers.

Retrosynthetic Analysis

A potential retrosynthetic analysis of Callicarboric acid A suggests that the molecule can be disconnected into key building blocks. The core cyclopentane structure could be assembled via a conjugate addition of a vinyl cuprate to a cyclopentenone intermediate, a common strategy in prostaglandin synthesis. The two side chains can be introduced sequentially.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Callicarboric acid A analogs.

Experimental Protocol (Hypothetical)

Step 1: Conjugate Addition to form the Cyclopentanone Core

-

To a solution of a suitable vinyl stannane (precursor to the upper side chain) in anhydrous THF at -78 °C, add n-butyllithium dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

In a separate flask, dissolve CuCN in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared vinyllithium solution to the CuCN suspension via cannula.

-

Allow the mixture to warm to 0 °C and stir for 1 hour to form the higher-order cuprate.

-

Cool the cuprate solution back to -78 °C and add a solution of a protected 4-hydroxy-2-cyclopenten-1-one in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentanone intermediate.

Note: This is a generalized procedure. The specific protecting groups, stoichiometry, and reaction conditions will need to be optimized for the synthesis of Callicarboric acid A and its specific analogs. Subsequent steps would involve trapping the resulting enolate to introduce the lower side chain precursor, followed by functional group manipulations and deprotection to yield the final product.

Biological Evaluation: NLRP3 Inflammasome Inhibition Assay

The following protocol details a standard in vitro assay to evaluate the inhibitory activity of synthesized compounds against the NLRP3 inflammasome.

Signaling Pathway

Caption: Simplified NLRP3 inflammasome signaling pathway.

Experimental Workflow for NLRP3 Inhibition Assay

Caption: Experimental workflow for the NLRP3 inflammasome inhibition assay.

Detailed Protocol

Materials and Reagents:

-

J774A.1 macrophage cell line (or other suitable myeloid cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

LPS (Lipopolysaccharide) from E. coli

-

ATP (Adenosine 5'-triphosphate) or Nigericin

-

Test compounds (Callicarboric acid A analogs) dissolved in DMSO

-

ELISA kit for mouse IL-1β

-

96-well cell culture plates

-

CO2 incubator (37 °C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Seed J774A.1 macrophages into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubate the plate overnight at 37 °C in a 5% CO2 incubator to allow the cells to adhere.

-

-

Priming:

-

The next day, prime the cells by adding 1 µg/mL of LPS to each well.

-

Incubate for 4 hours at 37 °C.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept below 0.1%.

-

Add the desired concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO only).

-

Incubate for 1 hour at 37 °C.

-

-

NLRP3 Activation:

-

Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.

-

Incubate for 1 hour at 37 °C.

-

-

Supernatant Collection:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

-

Cytokine Measurement:

-

Measure the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Conclusion

Callicarboric acid A represents a promising new lead for the development of NLRP3 inflammasome inhibitors. The proposed synthetic strategies and detailed biological protocols provided in these application notes are intended to facilitate further research into this exciting class of natural products and their analogs. The development of a successful total synthesis will be a critical step in unlocking the full therapeutic potential of Callicarboric acid A and its derivatives in the treatment of inflammatory diseases.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating Callicarboric Acid A as an NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Callicarboric acid A, a natural compound, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1][2][3] These application notes provide a detailed guide to the cell-based assays used to characterize the inhibitory effects of Callicarboric acid A on the NLRP3 inflammasome pathway.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by Callicarboric Acid A

The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by a variety of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β and Gasdermin D (GSDMD). Callicarboric acid A has been shown to inhibit NLRP3 inflammasome-induced pyroptosis by reducing GSDMD-NT production, inhibiting caspase-1 activation, and suppressing IL-1β secretion.[1][2]

Caption: NLRP3 Inflammasome Pathway and Inhibition.

Experimental Workflow for Assessing Callicarboric Acid A

A systematic workflow is essential for characterizing the inhibitory potential of compounds like Callicarboric acid A against the NLRP3 inflammasome. This involves a series of cell-based assays to measure key downstream events of inflammasome activation.

Caption: Workflow for NLRP3 Inhibition Assays.

Data Presentation: Inhibitory Effects of Callicarboric Acid A

The inhibitory activity of Callicarboric acid A on the NLRP3 inflammasome has been quantified, demonstrating its potency.

| Parameter | Method | Cell Line | Result | Reference |

| NLRP3 Inflammasome Activation | Lactate Dehydrogenase (LDH) Release | J774A.1 | IC50: 0.74 µM | [1][2][3] |

| Pyroptosis | Propidium Iodide (PI) Staining | J774A.1 | Significant reduction in PI-positive cells | [1][2] |

| IL-1β Secretion | ELISA | J774A.1 | Dose-dependent suppression of IL-1β release | [1][2] |

| Caspase-1 Activation | Western Blot | J774A.1 | Inhibition of pro-caspase-1 cleavage | [1][2] |

| Gasdermin D Cleavage | Western Blot | J774A.1 | Reduction in GSDMD-NT formation | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Culture and NLRP3 Inflammasome Activation

This protocol describes the culture of J774A.1 macrophages and the induction of NLRP3 inflammasome activation.

Materials:

-

J774A.1 macrophage cell line

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Adenosine triphosphate (ATP) or Nigericin

-

Callicarboric acid A

-

Phosphate Buffered Saline (PBS)

-

96-well and 6-well cell culture plates

Procedure:

-

Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed J774A.1 cells in 96-well plates (for ELISA and LDH assays) at a density of 5 x 10^4 cells/well or in 6-well plates (for Western blotting) at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight.

-

Priming: Prime the cells with LPS (1 µg/mL) for 4-6 hours.

-

Treatment: Pre-incubate the primed cells with various concentrations of Callicarboric acid A for 30 minutes.

-

Activation: Stimulate the cells with ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 30-60 minutes to activate the NLRP3 inflammasome.

Protocol 2: Pyroptosis Assessment (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

-

Conditioned cell culture supernatants from Protocol 1

-

LDH cytotoxicity assay kit

Procedure:

-

After the activation step in Protocol 1, centrifuge the 96-well plates at 400 x g for 5 minutes.

-

Carefully collect the supernatants.

-

Measure LDH activity in the supernatants according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

-

Calculate the percentage of cytotoxicity relative to the control (LPS + ATP/Nigericin without inhibitor).

Protocol 3: IL-1β Secretion Measurement (ELISA)

This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

Materials:

-

Conditioned cell culture supernatants from Protocol 1

-

Mouse IL-1β ELISA kit

Procedure:

-

Use the collected supernatants from Protocol 1.

-

Perform the ELISA for mouse IL-1β according to the manufacturer's protocol.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the concentration of IL-1β based on a standard curve.

Protocol 4: Western Blot Analysis for Caspase-1 and GSDMD Cleavage

This method is used to detect the cleavage of pro-caspase-1 and pro-GSDMD into their active forms.

Materials:

-

Cell lysates and supernatants from Protocol 1

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-caspase-1 (p20), anti-GSDMD (N-terminal), anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Lysate Preparation: After collecting the supernatants, wash the cells in the 6-well plates with cold PBS and lyse them with RIPA buffer.

-